tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate
Description
This compound belongs to the class of tert-butyl-protected piperazine and piperidine derivatives, which are widely studied for their versatility in medicinal chemistry and organic synthesis. Its structure features:
- A tetrahydro-1(2H)-pyrazinecarboxylate core with a tert-butyl ester group.
- A piperidine ring substituted with a hydrazinocarbonyl (CONHNH₂) group.
- An ethyl linker bridging the piperidine and pyrazine rings.
Properties
IUPAC Name |
tert-butyl 4-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N5O3/c1-17(2,3)25-16(24)22-12-10-21(11-13-22)9-8-20-6-4-14(5-7-20)15(23)19-18/h14H,4-13,18H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEWDLOQYUUIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117319 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-75-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874831-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the reaction of piperidine with a hydrazine derivative to form the hydrazinocarbonyl-piperidine intermediate.
Alkylation: This intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The alkylated intermediate undergoes cyclization to form the tetrahydropyrazine ring.
Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazine rings.
Reduction: Reduction reactions can target the hydrazinocarbonyl group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand. Its hydrazinocarbonyl group is particularly useful in forming stable complexes with metal ions, which can be studied for their biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinocarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The piperidine and pyrazine rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences and similarities with analogous piperazine/piperidine derivatives:
Biological Activity
tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a hydrazinocarbonyl moiety, suggest various biological activities, particularly in the fields of proteomics and microbiology. This article explores the biological activity of this compound, focusing on its synthesis, applications, and preliminary research findings.
- Molecular Formula : CHNO
- Molecular Weight : 345.49 g/mol
- Melting Point : 136-138°C
- Boiling Point : Approximately 505.4°C (predicted)
- Density : 1.131 g/cm³ (predicted)
- pKa : 13.16 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting with tert-butyl-4-hydroxypiperidine-1-carboxylate. The process can be summarized as follows:
- Step 1 : Formation of the hydrazinocarbonyl group.
- Step 2 : Coupling with the piperidine derivative.
- Step 3 : Final esterification to yield the target compound.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been screened in vitro against various bacterial strains, including:
| Bacterial Strain | Gram Type | Activity Observed |
|---|---|---|
| Staphylococcus aureus | Positive | Inhibition noted |
| Bacillus subtilis | Positive | Inhibition noted |
| Escherichia coli | Negative | Limited inhibition |
| Pseudomonas aeruginosa | Negative | Limited inhibition |
The compound was tested at a concentration of 10 μg/disc, demonstrating significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.
Antiviral Potential
In addition to its antibacterial properties, this compound is being investigated for its role as an intermediate in the development of antiviral protease inhibitors. Its structural characteristics may enhance the efficacy of antiviral agents by improving their pharmacokinetic properties .
Proteomics Research Application
This compound is also utilized in proteomics research, where it aids in studying protein interactions and functions . This application is crucial for understanding disease mechanisms and developing therapeutic strategies.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several findings:
- Mechanism of Action : Studies are ongoing to elucidate the mechanism by which this compound interacts with biological targets, particularly its binding affinity and specificity towards various receptors involved in disease pathways .
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have shown that modifications to the hydrazinocarbonyl moiety can significantly alter biological activity, suggesting a critical role for this group in mediating effects.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of tert-butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate to improve yield and purity?
- Methodology : Begin by evaluating reaction conditions such as solvent polarity (e.g., dichloromethane or THF), temperature (20–25°C for Boc protection stability), and stoichiometric ratios of intermediates. Use tert-butyloxycarbonyl (Boc) protection strategies to prevent side reactions at the piperidine nitrogen . Purify via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 1:1 v/v + 0.25% Et3N to suppress decomposition) . Monitor purity using HPLC or TLC with ninhydrin staining for hydrazine-containing intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should I interpret conflicting data?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups. The tert-butyl group typically appears as a singlet (~1.4 ppm in <sup>1</sup>H), while the hydrazinocarbonyl proton resonates near 9–10 ppm .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1680–1720 cm<sup>−1</sup>) and N–H bends (~3300 cm<sup>−1</sup>) from the hydrazine moiety .
- Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of Boc group, m/z ~100–120) .
Q. How can I assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), heat (25–60°C), and light (UV/visible). Monitor degradation via HPLC every 7 days. Store at −20°C under nitrogen in amber vials to prevent hydrolysis of the hydrazinocarbonyl group .
Advanced Research Questions
Q. What computational approaches can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the hydrazinocarbonyl group and catalytic sites (e.g., metalloproteases). Parameterize the Boc group as a flexible side chain .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability in aqueous and lipid bilayer environments .
- QSAR Modeling : Corrogate substituent effects (e.g., piperidine ring substitution) using datasets from PubChem BioAssay .
Q. How do I resolve discrepancies between in vitro activity and computational predictions for this compound?
- Methodology :
- Experimental Validation : Re-test activity using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., Boc cleavage) that may interfere with assays .
- Solubility Adjustments : If poor aqueous solubility skews results, employ co-solvents (e.g., DMSO ≤1%) or formulate as a cyclodextrin complex .
Q. What strategies can elucidate the role of the hydrazinocarbonyl group in modulating biological activity?
- Methodology :
- Isosteric Replacement : Synthesize analogs replacing –NH–CO–NH2 with –CH2–CO–NH2 or –NH–SO2–NH2 and compare IC50 values .
- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to visualize hydrogen bonding and steric effects .
- Kinetic Studies : Measure kcat/KM ratios using stopped-flow spectrometry to assess inhibition mechanisms .
Safety and Compliance
Q. What safety protocols are essential when handling this compound’s hydrazine derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
